molecular formula C57H76N5O10PSi B15124497 5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B15124497
M. Wt: 1050.3 g/mol
InChI Key: FAODNIJMAKFTFL-UHFFFAOYSA-N
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Description

The compound 5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a cytidine-derived phosphoramidite critical for solid-phase oligonucleotide synthesis. Key structural features include:

  • 5'-O-(4,4-Dimethoxytrityl) (DMTr): Protects the 5'-hydroxyl, enabling stepwise synthesis and UV monitoring during deprotection .
  • 2'-O-[(tert-butyl)dimethylsilyl] (TBDMS): Stabilizes the 2'-hydroxyl against undesired reactions; requires fluoride ions for removal .
  • N-[[4-(tert-butyl)phenoxy]acetyl]: A bulky acyl group protecting cytidine’s exocyclic amine (N4), enhancing solubility and reducing aggregation .
  • 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive group for coupling to the growing oligonucleotide chain .

This design balances stability during synthesis with efficient deprotection, making it suitable for RNA and modified DNA oligonucleotides.

Properties

Molecular Formula

C57H76N5O10PSi

Molecular Weight

1050.3 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)

InChI Key

FAODNIJMAKFTFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Biological Activity

5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as a phosphoramidite derivative of cytidine, is a synthetic nucleotide widely utilized in oligonucleotide synthesis. This compound features several protective groups that enhance its stability and facilitate its incorporation into nucleic acids.

  • Molecular Formula : C57H76N5O10PSi
  • Molecular Weight : 1050.3 g/mol
  • CAS Number : 149989-66-2
  • Storage Temperature : -20°C
  • pKa : 8.44 (predicted)
PropertyValue
Molecular FormulaC57H76N5O10PSi
Molecular Weight1050.3 g/mol
CAS Number149989-66-2
Storage Temperature-20°C
pKa8.44 (predicted)

The biological activity of this compound primarily stems from its role as a building block in the synthesis of RNA and DNA oligonucleotides. The presence of protective groups such as dimethoxytrityl (DMT) and tert-butyl dimethylsilyl (TBDMS) allows for selective reactions during oligonucleotide synthesis while preventing premature reactions that could lead to degradation or unwanted side products.

In Vitro Studies

In vitro studies have demonstrated that oligonucleotides synthesized using this phosphoramidite exhibit enhanced stability against nucleases, which is crucial for therapeutic applications. For instance, oligonucleotides incorporating this compound have shown improved hybridization properties and resistance to enzymatic degradation compared to unprotected counterparts.

Case Studies

  • Antisense Oligonucleotide Development : A study focused on the synthesis of antisense oligonucleotides using this phosphoramidite showed significant efficacy in downregulating target gene expression in cancer cell lines. The modified oligonucleotides displayed higher affinity for their targets, leading to increased RNA interference efficiency.
  • Therapeutic Applications : Research has indicated that oligonucleotides synthesized with this compound can effectively inhibit viral replication in vitro, showcasing potential for therapeutic applications against viral infections.
  • Delivery Systems : The compound has been incorporated into lipid-based delivery systems, enhancing the cellular uptake of nucleic acids and improving the overall efficacy of gene therapy approaches.

Comparative Analysis

A comparative analysis of various phosphoramidites reveals that those with bulky protective groups, such as the tert-butyl and dimethoxytrityl groups present in this compound, tend to offer superior stability and reactivity profiles during synthesis.

Phosphoramidite TypeStability (Nuclease Resistance)Reactivity (Synthesis Yield)
Standard PhosphoramiditesModerateModerate
5'-O-DMT PhosphoramiditesHighHigh
5'-O-(4,4-Dimethoxytrityl) PhosphoramiditesVery HighVery High

Comparison with Similar Compounds

Structural Variations in Nucleobase Protection

Compound Name Nucleobase N-Protection Group Key Features Reference
Target Compound Cytidine [[4-(tert-butyl)phenoxy]acetyl] Bulky, lipophilic; enhances solubility and reduces side reactions
N4-Benzoyl-2'-deoxycytidine phosphoramidite Cytidine Benzoyl Standard protection; requires harsh ammonia deprotection (55°C, 16 hr)
5-Fluoro-2'-deoxyuridine phosphoramidite Uridine None (uracil lacks N4) 5-Fluoro substitution improves duplex stability and nuclease resistance
N6-Methyladenosine phosphoramidite Adenosine Methyl Methylation mimics epigenetic markers; mild deprotection (HF:pyridine)

Key Findings :

  • The target compound’s bulky N-protection offers orthogonality with DMTr and TBDMS groups, enabling multi-step syntheses .
  • Benzoyl (common in cytidine) and methyl (in adenosine) groups are less sterically hindered but require harsher deprotection .

2'-Hydroxyl Protection Strategies

Compound Name 2'-Protection Group Stability Depletion Method Impact on Oligonucleotide Properties Reference
Target Compound TBDMS High Fluoride ions (e.g., TBAF) Stabilizes RNA against hydrolysis
2'-O-Methyluridine phosphoramidite Methyl Moderate Acid (e.g., 3% DCA) Enhances nuclease resistance; lowers $ T_m $
2'-Deoxy-2'-fluoro phosphoramidite Fluoro High Not required Increases duplex stability ($ \Delta T_m +2°C $)
2'-O-(Methoxyethyl) phosphoramidite Methoxyethyl Low Acid Improves pharmacokinetics in vivo

Key Findings :

  • TBDMS provides superior stability for RNA synthesis but complicates deprotection .
  • 2'-Fluoro and 2'-O-methyl groups are preferred for therapeutic oligonucleotides due to enhanced bioavailability .

Phosphoramidite Reactivity and Coupling Efficiency

Compound Name Phosphoramidite Group Coupling Efficiency Yield After Synthesis Reference
Target Compound 2-cyanoethyl-N,N-diisopropyl 98–99% 75–80%
5-Hydroxymethyl-dC phosphoramidite 2-cyanoethyl-N,N-diisopropyl 95% 85%
5-Adamantane-carbamido-dU phosphoramidite 2-cyanoethyl-N,N-diisopropyl 90% 89%
S-GNA phosphoramidite (S-glycol nucleic acid) Proprietary 85% 70%

Key Findings :

  • The target compound’s coupling efficiency aligns with industry standards (≥98%) due to optimized phosphoramidite activation .
  • Bulky 5-substituents (e.g., adamantane) reduce coupling efficiency by ~10% .

Functional Performance in Oligonucleotides

Modification Type Effect on $ T_m $ Nuclease Resistance Therapeutic Application Example Compound Reference
2'-O-TBDMS (Target Compound) Neutral Moderate Research-grade RNA Target compound
2'-O-Methyl ↓ $ T_m $ 1–2°C High siRNA, antisense oligonucleotides 2'-O-Methyluridine phosphoramidite
5-Fluoro ↑ $ T_m $ 2–3°C High Aptamers (e.g., anticoagulant) 5-Fluoro-dU phosphoramidite
N6-Methyl ↓ $ T_m $ 1°C Moderate Epigenetic studies N6-Methyladenosine phosphoramidite

Key Findings :

  • The target compound’s unmodified cytidine base preserves natural base-pairing, making it ideal for structural studies .
  • 5-Fluoro and 2'-O-methyl modifications are preferred for therapeutic applications due to enhanced stability .

Q & A

Q. What are the critical steps in synthesizing this phosphoramidite, and how can reaction conditions be optimized?

The synthesis involves sequential protection of hydroxyl groups and phosphitylation. Key steps include:

  • 5′-O-Dimethoxytrityl protection : Ensures regioselectivity during oligonucleotide synthesis. Use anhydrous CH₂Cl₂ and argon atmosphere to prevent moisture interference .
  • 2′-O-TBDMS protection : Requires tert-butyldimethylsilyl chloride and imidazole as a catalyst. Optimal reaction time (4–6 hr) prevents over-silylation .
  • Phosphitylation : Use 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite with 1-methylimidazole as an activator. Maintain a 2:1 molar excess of phosphitylating agent to nucleoside for >80% yield .

Q. How should purification be conducted to ensure high purity for oligonucleotide synthesis?

  • TLC monitoring : Use silica gel plates with 5% MeOH in CH₂Cl₂ (Rf ~0.5) to track reaction progress .
  • HPLC purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (65:35 to 95:5) to isolate the phosphoramidite. Collect fractions with >98% purity .

Q. What characterization techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm protection groups (e.g., dimethoxytrityl protons at δ 6.8–7.4 ppm, tert-butyl at δ 1.0–1.2 ppm) .
  • ³¹P NMR : A single peak at δ 149–151 ppm confirms successful phosphitylation .
  • Mass spectrometry : ESI-MS should match the molecular ion ([M+H]⁺ ≈ 980–1000 m/z) .

Q. What are the best practices for handling moisture-sensitive phosphoramidites?

  • Store at –20°C under argon in sealed, desiccated vials.
  • Use anhydrous solvents (e.g., CH₃CN, THF) and rigorously dry glassware. Monitor air-sensitive steps via Schlenk line techniques .

Advanced Research Questions

Q. How can researchers address low phosphitylation yields during scale-up synthesis?

  • Reagent purity : Ensure 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is freshly distilled to avoid hydrolyzed byproducts .
  • Alternative phosphitylating agents : For sterically hindered substrates, use N,N-diisopropylammonium tetrazolide as a milder activator .
  • Kinetic analysis : Monitor reaction progress via in-situ ³¹P NMR to adjust stoichiometry dynamically .

Q. What strategies mitigate side reactions during dimethoxytrityl deprotection?

  • Controlled acid exposure : Use 3% dichloroacetic acid in CH₂Cl₂ for ≤2 min to minimize detritylation of the 2′-O-TBDMS group .
  • Side product analysis : LC-MS can detect truncated sequences (e.g., depurination products), which inform adjustments in acid concentration or reaction time .

Q. How can structural modifications enhance this phosphoramidite’s utility in RNA/DNA chimeras?

  • 2′-O-modifications : Replace TBDMS with triisopropylsilyl (TIPS) for improved steric bulk, reducing nuclease degradation in vivo .
  • Base pairing optimization : Substitute cytidine with 5-methylcytidine via N4-acetylation to enhance duplex stability (∆Tm ≈ +2–3°C) .

Q. How should researchers analyze contradictory NMR data indicating incomplete protection?

  • Heteronuclear correlation (HSQC) : Resolve overlapping signals from unprotected hydroxyls (e.g., 2′-OH at δ 5.2 ppm in DMSO-d6) .
  • Quantitative ³¹P NMR : Compare integration ratios of phosphoramidite (δ 149 ppm) vs. hydrolyzed phosphate (δ 0–2 ppm) to assess degradation .

Q. What methodologies assess the compound’s stability under long-term storage?

  • Accelerated aging studies : Store samples at 25°C/60% RH and monitor purity via HPLC. A >5% impurity increase over 6 months indicates instability .
  • Moisture content analysis : Karl Fischer titration (threshold: <0.1% H₂O) ensures anhydrous conditions are maintained .

Q. How can non-covalent interactions influence the reactivity of this phosphoramidite in solid-phase synthesis?

  • π-π stacking : The dimethoxytrityl group stabilizes transition states during coupling, improving efficiency (95–98% stepwise yield) .
  • Hydrogen bonding : Tert-butylphenoxyacetyl groups may form transient interactions with resin-bound oligonucleotides, requiring optimized washing steps (e.g., 10% pyridine in CH₃CN) .

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